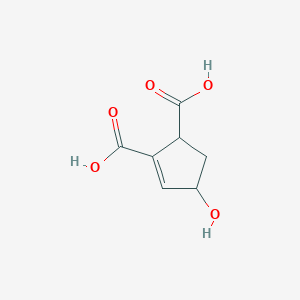
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid is a compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a cyclopentene ring with hydroxyl and carboxylic acid functional groups.
Preparation Methods
The synthesis of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid typically involves multiple steps. One common synthetic route starts from commercially available (syn)-tetrahydrophthalic anhydride. . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure the purity and yield of the final product.
Chemical Reactions Analysis
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has been extensively studied for its applications in medicinal chemistry. It has been incorporated into potent tetrapeptidic inhibitors of the hepatitis C virus NS3 protease, serving as a new N-acyl-l-hydroxyproline mimic . . Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid can be compared with other similar compounds, such as 4-hydroxycyclopent-2-enone and cyclopentane-1,3-dione. These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of hydroxyl and carboxylic acid groups in this compound makes it particularly valuable for specific applications in medicinal chemistry and bio-based synthesis .
Properties
CAS No. |
918827-56-2 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12) |
InChI Key |
FSGMMLLHQMPDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


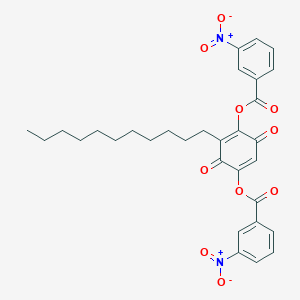

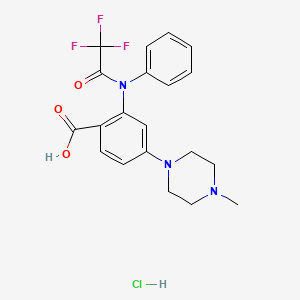
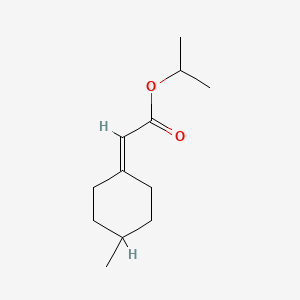
![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)

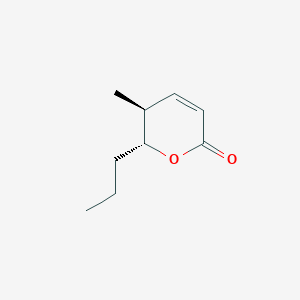
![4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12638643.png)
methanone](/img/structure/B12638649.png)
![N'-(5-Chloro-1,3-thiazol-2-yl)-N,N-bis[(oxan-4-yl)]urea](/img/structure/B12638653.png)
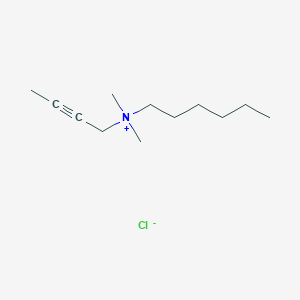

![Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B12638659.png)
![6-Bromo-7-(dibromomethyl)bicyclo[3.1.1]heptane](/img/structure/B12638662.png)
